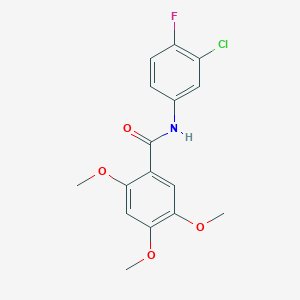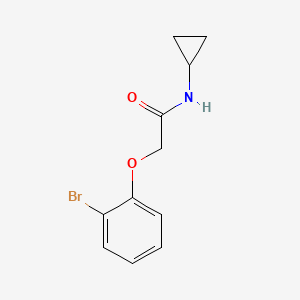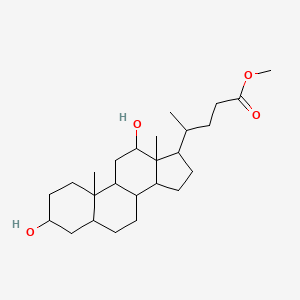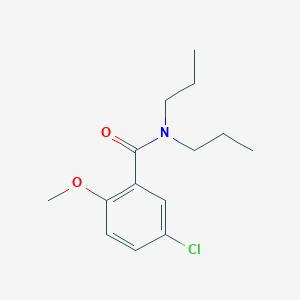
4-(2-chlorophenyl)-6-fluoro-2(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chlorophenyl)-6-fluoro-2(1H)-quinazolinone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinazolinone family and has been studied extensively for its mechanism of action, physiological effects, and advantages and limitations in laboratory experiments.
作用機序
The mechanism of action of 4-(2-chlorophenyl)-6-fluoro-2(1H)-quinazolinone involves the inhibition of specific enzymes and pathways that are involved in cancer growth, Alzheimer’s disease, and inflammation. In cancer, this compound inhibits the activity of tyrosine kinase, which is responsible for the growth and proliferation of cancer cells. In Alzheimer’s disease, this compound inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine. In inflammation, this compound inhibits the production of pro-inflammatory cytokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-chlorophenyl)-6-fluoro-2(1H)-quinazolinone are dependent on the specific application. In cancer treatment, this compound induces apoptosis and inhibits angiogenesis, which leads to the death of cancer cells. In Alzheimer’s disease, this compound inhibits the breakdown of acetylcholine, which improves memory and learning. In inflammation, this compound inhibits the production of pro-inflammatory cytokines, which reduces inflammation.
実験室実験の利点と制限
The advantages of using 4-(2-chlorophenyl)-6-fluoro-2(1H)-quinazolinone in lab experiments include its high potency and specificity for its target enzymes and pathways. This compound has been shown to have a low toxicity profile, which makes it a promising therapeutic agent. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential for off-target effects.
将来の方向性
The future directions for 4-(2-chlorophenyl)-6-fluoro-2(1H)-quinazolinone include further optimization of its synthesis method to increase its yield and purity. Additionally, future studies should focus on identifying its potential therapeutic applications in other diseases and disorders. Further research is needed to elucidate its mechanism of action and to identify potential off-target effects. Finally, future studies should focus on developing more water-soluble derivatives of this compound to improve its bioavailability.
合成法
The synthesis of 4-(2-chlorophenyl)-6-fluoro-2(1H)-quinazolinone involves the condensation of 2-amino-4-chlorobenzonitrile with ethyl acetoacetate in the presence of potassium carbonate and acetic acid. The resulting intermediate is then reacted with hydrazine hydrate and sodium acetate to form the final product. This synthesis method has been optimized to produce high yields of pure 4-(2-chlorophenyl)-6-fluoro-2(1H)-quinazolinone.
科学的研究の応用
4-(2-chlorophenyl)-6-fluoro-2(1H)-quinazolinone has been studied for its potential therapeutic applications in cancer treatment, Alzheimer’s disease, and inflammation. In cancer treatment, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer’s disease, 4-(2-chlorophenyl)-6-fluoro-2(1H)-quinazolinone has been shown to inhibit acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for memory and learning. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response.
特性
IUPAC Name |
4-(2-chlorophenyl)-6-fluoro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2O/c15-11-4-2-1-3-9(11)13-10-7-8(16)5-6-12(10)17-14(19)18-13/h1-7H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPHASZODQRXMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=O)NC3=C2C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641106 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl]benzenesulfonamide](/img/structure/B5847013.png)
![ethyl 1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-4-piperidinecarboxylate](/img/structure/B5847021.png)
![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-chlorophenol](/img/structure/B5847033.png)
![1-[2-(2,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5847043.png)
![2-cyclopropyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5847045.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5847052.png)
![N-[3-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B5847060.png)
![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5847066.png)

![N-benzyl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5847073.png)

![2-[3-(aminocarbonyl)-4-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5847080.png)

